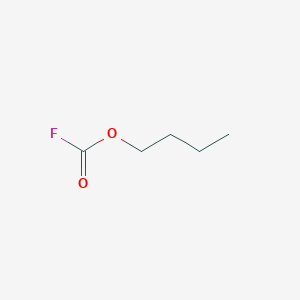
Butyl carbonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl carbonofluoridate is an organic compound that belongs to the class of carbonofluoridates These compounds are characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom and an alkyl group this compound specifically has a butyl group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl carbonofluoridate typically involves the reaction of butyl alcohol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+COCl2→C4H9OCOF+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where butyl alcohol and phosgene are reacted in a controlled environment to ensure safety and efficiency. The use of automated systems helps in maintaining the reaction conditions and handling the toxic reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl carbonofluoridate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form butyl alcohol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Produces substituted carbonofluoridates.
Hydrolysis: Produces butyl alcohol and carbon dioxide.
Reduction: Produces butyl alcohol.
Applications De Recherche Scientifique
Butyl carbonofluoridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the carbonofluoridate functional group into molecules.
Biology: Investigated for its potential use in modifying biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which butyl carbonofluoridate exerts its effects involves the reactivity of the carbonyl group and the fluorine atom. The carbonyl group is electrophilic, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbonyl carbon, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbonofluoridate: Similar structure but with a methyl group instead of a butyl group.
Ethyl carbonofluoridate: Contains an ethyl group.
Propyl carbonofluoridate: Contains a propyl group.
Uniqueness
Butyl carbonofluoridate is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The longer alkyl chain in this compound can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
500023-96-1 |
|---|---|
Formule moléculaire |
C5H9FO2 |
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
butyl carbonofluoridate |
InChI |
InChI=1S/C5H9FO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 |
Clé InChI |
VUIQNCIDLGATGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

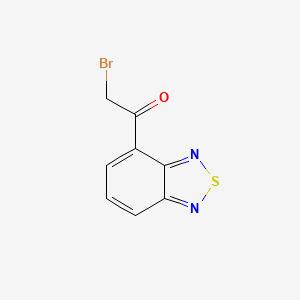
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
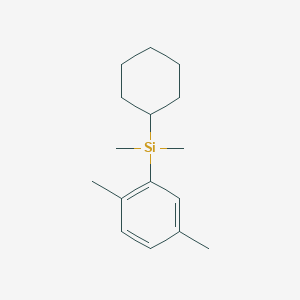
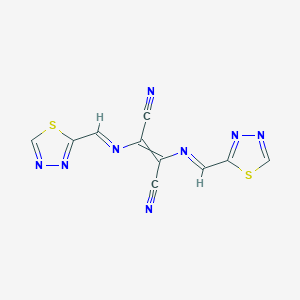
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
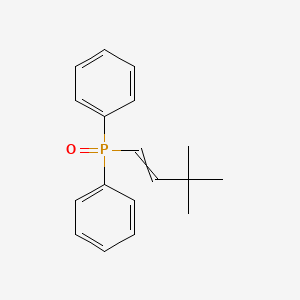
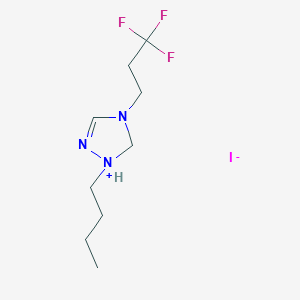

![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
